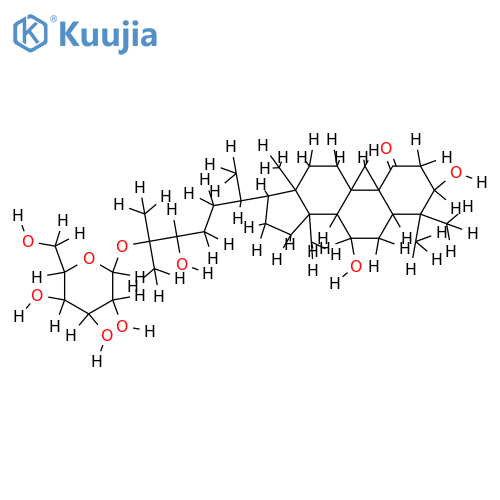Cas no 1055329-47-9 (3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside)

1055329-47-9 structure
商品名:3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside
CAS番号:1055329-47-9
MF:C36H60O10
メガワット:652.855612754822
MDL:MFCD31631917
CID:2024924
PubChem ID:134159346
3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside
- sutherlandioside B
- (-)-Sutherlandioside B
- MFCD31631917
- (6R,8S,10S,11S,15S)-6,10-dihydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-4-one
- 1055329-47-9
- Sutherlandioside B , HPLC Grade
- Sutherlandioside B, HPLC Grade
-
- MDL: MFCD31631917
- インチ: InChI=1S/C36H60O10/c1-18(8-9-23(39)32(4,5)46-30-28(44)27(43)26(42)21(16-37)45-30)19-10-11-34(7)29-20(38)14-22-31(2,3)24(40)15-25(41)36(22)17-35(29,36)13-12-33(19,34)6/h18-24,26-30,37-40,42-44H,8-17H2,1-7H3
- InChIKey: TZQVQOSZDDCXGL-UHFFFAOYSA-N
- ほほえんだ: CC(CCC(O)C(C)(C)OC1OC(CO)C(O)C(O)C1O)C1CCC2(C)C3C(O)CC4C5(CC35CCC12C)C(=O)CC(O)C4(C)C
計算された属性
- せいみつぶんしりょう: 652.41864811g/mol
- どういたいしつりょう: 652.41864811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 46
- 回転可能化学結合数: 8
- 複雑さ: 1190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.32
- トポロジー分子極性表面積: 177Ų
3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83248-10MG |
Sutherlandioside B |
1055329-47-9 | 10mg |
¥8206.56 | 2023-09-09 | ||
| PhytoLab | 83248-250mg |
Sutherlandioside B |
1055329-47-9 | ≥ 98.0 % | 250mg |
€6523.75 | 2023-10-25 | |
| PhytoLab | 83248-500mg |
Sutherlandioside B |
1055329-47-9 | ≥ 98.0 % | 500mg |
€12280 | 2023-10-25 | |
| abcr | AB510319-10mg |
Sutherlandioside B , HPLC Grade; . |
1055329-47-9 | 10mg |
€460.80 | 2025-02-19 | ||
| PhytoLab | 83248-1000mg |
Sutherlandioside B |
1055329-47-9 | ≥ 98.0 % | 1000mg |
€23025 | 2023-10-25 | |
| abcr | AB510319-10 mg |
Sutherlandioside B , HPLC Grade; . |
1055329-47-9 | 10mg |
€448.80 | 2023-06-14 | ||
| PhytoLab | 83248-50mg |
Sutherlandioside B |
1055329-47-9 | ≥ 98.0 % | 50mg |
€1381.5 | 2023-10-25 |
3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1055329-47-9 (3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1055329-47-9)3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-beta-D-glucopyranoside

清らかである:99%
はかる:10mg
価格 ($):273.0